![molecular formula C13H17NO2S B3048964 7-Tosyl-7-azabicyclo[2.2.1]heptane CAS No. 188624-92-2](/img/structure/B3048964.png)
7-Tosyl-7-azabicyclo[2.2.1]heptane
Overview
Description
7-Tosyl-7-azabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H17NO2S . It is a derivative of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic nucleus found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor .
Synthesis Analysis
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1- yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization . The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods .Molecular Structure Analysis
Spectroscopic and simulation studies indicated that the presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) favors a β-strand-like extended conformation of the adjacent α-amino acid on the N side . The bridgehead substitution of the Abh unit biases the amide cis-trans equilibrium of the adjacent α-amino acid residue to cis conformation .Chemical Reactions Analysis
The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .Physical And Chemical Properties Analysis
The molecular weight of 7-azabicyclo[2.2.1]heptane is 97.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 97.089149355 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 7 .Scientific Research Applications
Exploring Biological Activity
While not extensively studied, some researchers have explored the biological activity of 7-Tosyl-7-azabicyclo[2.2.1]heptane derivatives. These investigations include evaluating their potential as antiviral agents, enzyme inhibitors, or modulators of biological pathways. Further research is needed to uncover any significant biological effects.
For additional information, you can also find details about 7-Tosyl-7-azabicyclo[2.2.1]heptane here .
Future Directions
The presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) has been shown to favor a β-strand-like extended conformation of the adjacent α-amino acid on the N side . This finding provides a basis for de novo design of β-strand-mimicking extended peptides by using β-strand enforcer/stabilizer even in the absence of the interstrand hydrogen bonding . This opens up new possibilities for the use of 7-azabicyclo[2.2.1]heptane in the design of novel peptide structures.
properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-2-8-13(9-3-10)17(15,16)14-11-4-5-12(14)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKWEHPFWCXDCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572191 | |
Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tosyl-7-azabicyclo[2.2.1]heptane | |
CAS RN |
188624-92-2 | |
Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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